2-phenoxy-1-(2-{[(pyridin-3-yl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)propan-1-one
Description
The compound 2-phenoxy-1-(2-{[(pyridin-3-yl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)propan-1-one features a propan-1-one backbone substituted with a phenoxy group at position 2 and a 4,5-dihydroimidazole ring at position 1. The imidazole ring is further modified with a pyridin-3-ylmethyl sulfanyl group, introducing aromatic nitrogen and sulfur moieties. The partial saturation of the imidazole ring (4,5-dihydro) may confer conformational rigidity, influencing binding affinity and metabolic stability .
Properties
IUPAC Name |
2-phenoxy-1-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S/c1-14(23-16-7-3-2-4-8-16)17(22)21-11-10-20-18(21)24-13-15-6-5-9-19-12-15/h2-9,12,14H,10-11,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LROCTZFMXFBAKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN=C1SCC2=CN=CC=C2)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenoxy-1-(2-{[(pyridin-3-yl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)propan-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the imidazole ring: This can be achieved by reacting glyoxal with ammonia or primary amines under acidic conditions.
Introduction of the pyridinylmethyl sulfanyl group: This step involves the nucleophilic substitution of a suitable pyridine derivative with a thiol group, followed by the protection of the sulfanyl group.
Attachment of the phenoxy group: This can be done through an etherification reaction, where a phenol derivative reacts with an appropriate alkyl halide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow reactors to scale up the production process .
Chemical Reactions Analysis
Types of Reactions
2-phenoxy-1-(2-{[(pyridin-3-yl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)propan-1-one can undergo various chemical reactions, including:
Reduction: The imidazole ring can be reduced to an imidazoline derivative using reducing agents like sodium borohydride.
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Alkyl halides, nucleophiles such as amines or thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Imidazoline derivatives
Substitution: Various substituted phenoxy derivatives
Scientific Research Applications
2-phenoxy-1-(2-{[(pyridin-3-yl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)propan-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-phenoxy-1-(2-{[(pyridin-3-yl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)propan-1-one involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Table 2: Functional Group Impact
| Group | Target Compound | 3-Fluorobenzyl Analogue | Nitrobenzylidene Derivative |
|---|---|---|---|
| Aromatic Nitrogen | Pyridine (H-bond acceptor) | Absent | Pyridine (H-bond acceptor) |
| Electron-Withdrawing | None | Fluorine | Nitro group |
| Sulfur Reactivity | Sulfanyl | Sulfanyl | Absent |
Biological Activity
2-Phenoxy-1-(2-{[(pyridin-3-yl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)propan-1-one is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including cytotoxicity, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C20H22N4O2S, with a molecular weight of approximately 394.48 g/mol. The compound features a phenoxy group, a pyridine moiety, and a 4,5-dihydroimidazole ring, which contribute to its biological properties.
Biological Activity Overview
Research has indicated that compounds similar to this compound exhibit various biological activities:
Cytotoxicity
A study assessed the cytotoxic effects of related compounds on human cancer cell lines. The results showed that certain derivatives exhibited significant cytotoxicity with IC50 values ranging from 2.38 to 8.13 µM against cervical cancer (SISO) and bladder cancer (RT-112) cell lines. Notably, some compounds induced apoptosis in these cell lines, suggesting their potential as anticancer agents .
| Compound ID | Cancer Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | SISO | 2.38 | Apoptosis Induction |
| Compound B | RT-112 | 3.77 | Cell Cycle Arrest |
| Compound C | SISO | 5.37 | Apoptosis Induction |
The mechanism by which these compounds exert their cytotoxic effects often involves the induction of apoptosis and disruption of cell cycle progression. For instance, one study demonstrated that the most active compound led to an increase in early apoptotic cells when treated at IC50 concentrations .
Structure-Activity Relationship (SAR)
The structure of this compound suggests that modifications to the phenoxy and imidazole groups can significantly influence biological activity. Compounds with electron-withdrawing groups on the phenyl ring showed enhanced potency against cancer cell lines compared to those without such modifications .
Case Studies
Several case studies have documented the effects of similar compounds on various cancer types:
- Cervical Cancer : A derivative was tested against SISO cells and showed an IC50 value of 2.38 µM, indicating strong cytotoxicity.
- Bladder Cancer : Another compound demonstrated an IC50 value of 3.77 µM against RT-112 cells, highlighting its potential as a therapeutic agent.
These findings underscore the importance of chemical modifications in optimizing the efficacy of imidazole-based compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
